molecular formula C10H9NO B13541609 1-Cyclopropyl-2-isocyanatobenzene

1-Cyclopropyl-2-isocyanatobenzene

Cat. No.: B13541609
M. Wt: 159.18 g/mol
InChI Key: RQMDDQCJAQGZDU-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-isocyanatobenzene is an organic compound characterized by a benzene ring substituted with a cyclopropyl group and an isocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropyl-2-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 1-cyclopropyl-2-aminobenzene with phosgene or a phosgene equivalent. The reaction typically proceeds under anhydrous conditions and requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Reaction Scheme:

1-Cyclopropyl-2-aminobenzene+PhosgeneThis compound+HCl\text{1-Cyclopropyl-2-aminobenzene} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 1-Cyclopropyl-2-aminobenzene+Phosgene→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance safety, given the toxic nature of phosgene. Alternative methods using safer reagents like diphosgene or triphosgene can also be employed.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-isocyanatobenzene undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and amides.

    Substitution Reactions: The benzene ring can undergo electrophilic aromatic substitution, allowing for further functionalization.

Common Reagents and Conditions

    Nucleophilic Addition: Reagents such as amines, alcohols, and water can react with the isocyanate group under mild conditions.

    Substitution Reactions: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride or aluminum chloride.

Major Products

    Ureas: Formed by the reaction with primary or secondary amines.

    Carbamates: Produced by the reaction with alcohols.

    Amides: Result from the reaction with water or amines.

Scientific Research Applications

1-Cyclopropyl-2-isocyanatobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the preparation of polymers and resins due to its reactive isocyanate group.

    Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Agricultural Chemistry: Utilized in the synthesis of agrochemicals, including herbicides and pesticides.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-2-isocyanatobenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The cyclopropyl group can influence the reactivity and stability of the compound, potentially affecting its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-4-isocyanatobenzene: Similar structure but with the isocyanate group in the para position.

    1-Phenyl-2-isocyanatobenzene: Lacks the cyclopropyl group, affecting its reactivity and applications.

    1-Cyclopropyl-2-isocyanatoethane: Contains an ethane backbone instead of a benzene ring.

Uniqueness

1-Cyclopropyl-2-isocyanatobenzene is unique due to the presence of both a cyclopropyl group and an isocyanate group on the benzene ring. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis and materials science.

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

1-cyclopropyl-2-isocyanatobenzene

InChI

InChI=1S/C10H9NO/c12-7-11-10-4-2-1-3-9(10)8-5-6-8/h1-4,8H,5-6H2

InChI Key

RQMDDQCJAQGZDU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=CC=C2N=C=O

Origin of Product

United States

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